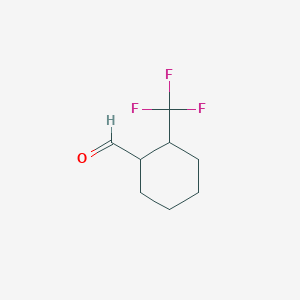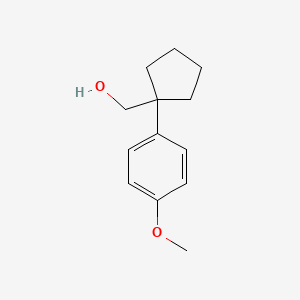
(4-Chloro-5-methyl-2-nitro-phenyl)-carbamic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(4-chloro-5-methyl-2-nitrophenyl)carbamate: is an organic compound with the molecular formula C12H15ClN2O4 . It is a member of the carbamate family, which are esters of carbamic acid. This compound is characterized by the presence of a tert-butyl group, a chloro-substituted aromatic ring, and a nitro group, making it a versatile molecule in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Curtius Rearrangement: One common method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate.
Amination (Carboxylation) or Rearrangement: Another method includes a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide.
Industrial Production Methods: Industrial production often involves similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity tert-butyl N-(4-chloro-5-methyl-2-nitrophenyl)carbamate .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium thiolate.
Major Products:
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products are the substituted derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Protecting Groups: tert-Butyl N-(4-chloro-5-methyl-2-nitrophenyl)carbamate is used as a protecting group for amines in organic synthesis.
Biology and Medicine:
Drug Development: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Industry:
Mecanismo De Acción
The mechanism of action of tert-butyl N-(4-chloro-5-methyl-2-nitrophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules .
Comparación Con Compuestos Similares
- tert-Butyl N-(5-chloro-2-methyl-4-nitrophenyl)carbamate
- tert-Butyl N-(4-iodophenyl)carbamate
- tert-Butyl N-(2-(methylamino)ethyl)carbamate
Uniqueness:
- Functional Groups: The presence of both a chloro and nitro group in tert-butyl N-(4-chloro-5-methyl-2-nitrophenyl)carbamate provides unique reactivity compared to similar compounds.
- Applications: Its specific structure makes it particularly useful in applications requiring selective reactivity and stability .
Propiedades
Fórmula molecular |
C12H15ClN2O4 |
|---|---|
Peso molecular |
286.71 g/mol |
Nombre IUPAC |
tert-butyl N-(4-chloro-5-methyl-2-nitrophenyl)carbamate |
InChI |
InChI=1S/C12H15ClN2O4/c1-7-5-9(10(15(17)18)6-8(7)13)14-11(16)19-12(2,3)4/h5-6H,1-4H3,(H,14,16) |
Clave InChI |
XPKGICYJOWIVOQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1Cl)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-(2-aminoethoxy)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B15303357.png)
![rac-(1R,2S,5S)-3-oxabicyclo[3.3.1]nonane-2-carboxylic acid, endo](/img/structure/B15303358.png)







![{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate](/img/structure/B15303433.png)

![1-[3-Bromo-4-(2-methoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B15303448.png)
![4'-Chloro-4-(2,2,2-trifluoroacetamido)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15303449.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid](/img/structure/B15303452.png)
